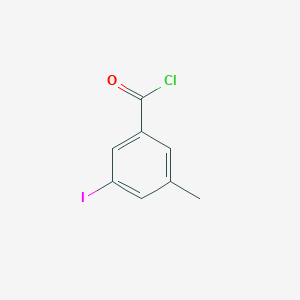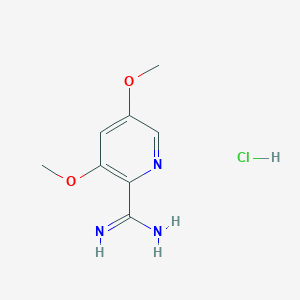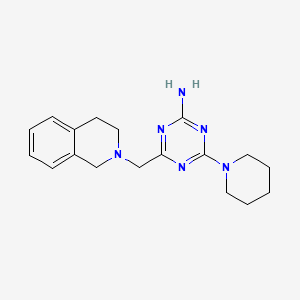
(S)-2-Amino-2-(4-vinylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(4-vinylphenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-vinylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Reduction: The aldehyde group of 4-vinylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(4-vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Ammonia, amines, sodium cyanoborohydride (NaBH3CN)
Major Products
Oxidation: 2-(4-Vinylphenyl)acetaldehyde
Reduction: (S)-2-Amino-2-(4-ethylphenyl)ethanol
Substitution: Various amides and imines
科学的研究の応用
(S)-2-Amino-2-(4-vinylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
作用機序
The mechanism of action of (S)-2-Amino-2-(4-vinylphenyl)ethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Vinylphenol: A structurally related compound with a hydroxyl group instead of an amino group.
4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl and hydroxyl groups.
Uniqueness
(S)-2-Amino-2-(4-vinylphenyl)ethanol is unique due to its chiral center and the presence of both amino and vinyl groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-ethenylphenyl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m1/s1 |
InChIキー |
LDOMNNDGSDFWMT-SNVBAGLBSA-N |
異性体SMILES |
C=CC1=CC=C(C=C1)[C@@H](CO)N |
正規SMILES |
C=CC1=CC=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)





![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)



![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
